2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile
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Overview
Description
2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is an organic compound characterized by the presence of trifluoromethyl groups and ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Similar in structure but with different functional groups and reactivity.
2-(Trifluoromethyl)phenylacetonitrile: Shares the trifluoromethyl group but differs in the position and type of other substituents.
Uniqueness
2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is unique due to its combination of trifluoromethyl groups and ethynyl linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
823227-83-4 |
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Molecular Formula |
C24H12F3N |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(trifluoromethyl)phenyl]ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H12F3N/c25-24(26,27)23-12-6-5-10-21(23)16-15-19-8-2-1-7-18(19)13-14-20-9-3-4-11-22(20)17-28/h1-12H |
InChI Key |
MRLNZRCKSYKAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2C#N)C#CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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